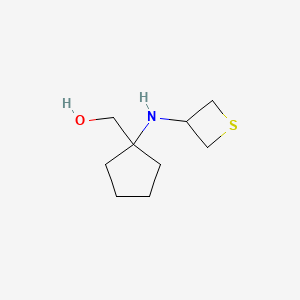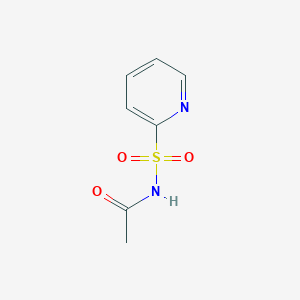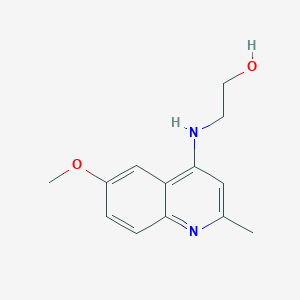
2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol is a quinoline derivative known for its diverse applications in medicinal chemistry and pharmacology. Quinoline derivatives are renowned for their broad spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol typically involves the reaction of 6-methoxy-2-methylquinoline with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and final product using techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with enhanced biological activities, such as improved antibacterial and anticancer properties .
Applications De Recherche Scientifique
2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating bacterial infections, malaria, and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of bacterial enzymes, disrupt DNA replication in malaria parasites, and induce apoptosis in cancer cells. These effects are mediated through various biochemical pathways, including oxidative stress and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxyquinoline: Shares the quinoline core structure but lacks the ethan-1-ol moiety.
2-Methylquinoline: Similar structure but without the methoxy and ethan-1-ol groups.
Quinoline N-oxide: An oxidized derivative of quinoline with distinct biological activities.
Uniqueness
2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol is unique due to its specific combination of functional groups, which confer enhanced biological activity and versatility in chemical reactions. Its methoxy and ethan-1-ol groups contribute to its solubility and reactivity, making it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C13H16N2O2 |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
2-[(6-methoxy-2-methylquinolin-4-yl)amino]ethanol |
InChI |
InChI=1S/C13H16N2O2/c1-9-7-13(14-5-6-16)11-8-10(17-2)3-4-12(11)15-9/h3-4,7-8,16H,5-6H2,1-2H3,(H,14,15) |
Clé InChI |
HOWVJJXVLJBFBU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(C=CC2=N1)OC)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


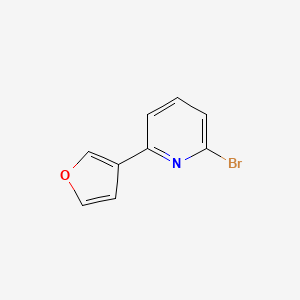
![2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15222561.png)


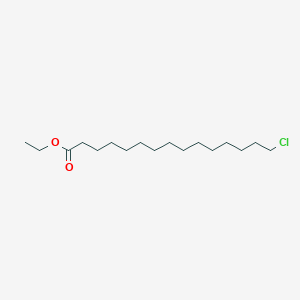
![tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15222595.png)
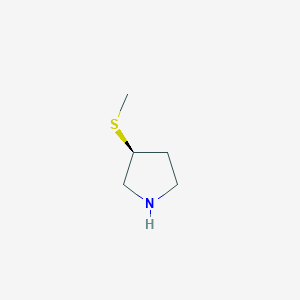
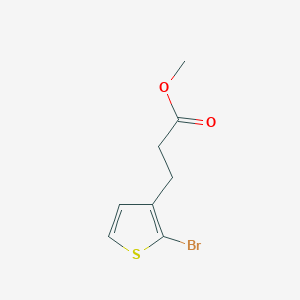
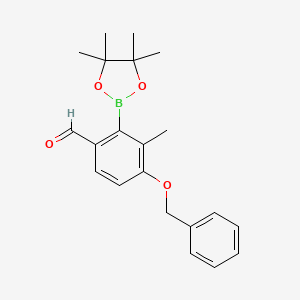
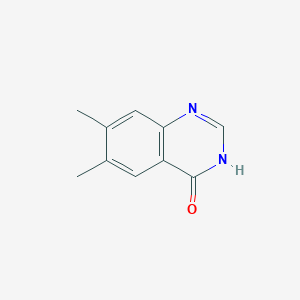
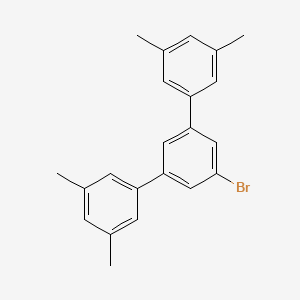
![N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine dihydrobromide](/img/structure/B15222626.png)
